Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate
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Overview
Description
Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C26H38O4. It is known for its unique structural properties, which include two cyclohexyl groups attached to a benzene ring through ester linkages. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate typically involves the esterification of benzene-1,2-dicarboxylic acid with (1R,5R)-3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stability and reactivity make it a useful probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and medicinal chemistry.
Industry: In the industrial sector, Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.
Mechanism of Action
The mechanism of action of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester linkages but different alkyl groups.
Dioctyl terephthalate: Another plasticizer with a similar benzene ring structure but different ester groups.
Uniqueness: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is unique due to its specific cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in specialized applications.
Properties
IUPAC Name |
bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBXDPWCKSOLE-VNTMZGSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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